molecular formula C9H10BrF2NO B1411754 1-[(5-Bromofuran-2-yl)methyl]-3,3-difluoropyrrolidine CAS No. 1934517-99-3

1-[(5-Bromofuran-2-yl)methyl]-3,3-difluoropyrrolidine

Cat. No.: B1411754
CAS No.: 1934517-99-3
M. Wt: 266.08 g/mol
InChI Key: ZIDUCIUIFKUKRG-UHFFFAOYSA-N
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Description

1-[(5-Bromofuran-2-yl)methyl]-3,3-difluoropyrrolidine is a chemical compound with a unique structure that combines a brominated furan ring with a difluorinated pyrrolidine moiety.

Preparation Methods

The synthesis of 1-[(5-Bromofuran-2-yl)methyl]-3,3-difluoropyrrolidine typically involves the following steps:

    Bromination of Furan: The starting material, furan, is brominated using bromine in the presence of a suitable solvent to yield 5-bromofuran.

    Formation of the Pyrrolidine Ring: The brominated furan is then reacted with a difluorinated pyrrolidine precursor under specific conditions to form the final product.

Chemical Reactions Analysis

1-[(5-Bromofuran-2-yl)methyl]-3,3-difluoropyrrolidine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom on the furan ring can be substituted with other nucleophiles under suitable conditions.

    Oxidation and Reduction:

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts, bases, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(5-Bromofuran-2-yl)methyl]-3,3-difluoropyrrolidine has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is explored for its potential pharmacological properties, including its use as a precursor for drug development.

    Material Science: Its unique structure makes it a candidate for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(5-Bromofuran-2-yl)methyl]-3,3-difluoropyrrolidine is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on its application. For instance, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects .

Comparison with Similar Compounds

1-[(5-Bromofuran-2-yl)methyl]-3,3-difluoropyrrolidine can be compared with other similar compounds, such as:

    5-Bromofuran-2-ylmethylamine: This compound shares the brominated furan ring but lacks the difluorinated pyrrolidine moiety.

    3,3-Difluoropyrrolidine: This compound contains the difluorinated pyrrolidine moiety but lacks the brominated furan ring.

The uniqueness of this compound lies in the combination of these two moieties, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

1-[(5-bromofuran-2-yl)methyl]-3,3-difluoropyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrF2NO/c10-8-2-1-7(14-8)5-13-4-3-9(11,12)6-13/h1-2H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIDUCIUIFKUKRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(F)F)CC2=CC=C(O2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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